

Technical Support Center: Financial Reporting for International Research Collaborations

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This support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of financial reporting in international research collaborations.

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the financial reporting process.

Issue: Discrepancies in financial reports for a Horizon Europe project.

Q1: My project's financial report for a Horizon Europe project has been rejected due to errors. What are the common mistakes I should look for?

A1: Rejection of a Horizon Europe financial report can be frustrating. Here are some of the most common errors to check for:

- **Incorrect Personnel Cost Calculation:** This is a frequent source of errors. Ensure you are correctly identifying eligible salary costs. By default, this is the gross salary for usual work plus mandatory employer charges.^[1] Be cautious about including ineligible costs like internal overheads or certain bonuses.^[1] Also, ensure you are using a consistent method (either financial-year or monthly) for calculating hourly rates for all employees on the project; switching between methods is not allowed.^[1]

- **Misclassification of Costs:** Costs may be incorrectly categorized. For instance, services like printing, catering, or website development, which were sometimes debated in the past, are now specified as "other services" under Horizon Europe.^[1] Subcontracting should be clearly distinguished from these services.
- **Inaccurate Time and Effort Reporting:** Timesheets are a critical piece of documentation. Ensure they are complete, signed, and accurately reflect the work performed on the project. Discrepancies between timesheets and payroll records are a red flag for auditors.^[2]
- **Errors in Indirect Cost Calculation:** Horizon Europe offers a 25% flat rate for indirect costs on eligible direct costs.^[3] A common mistake is applying this rate to ineligible direct costs, such as subcontracting.^[3]
- **Lack of Supporting Documentation:** All declared costs must be backed by sufficient proof, such as invoices, receipts, and travel documentation (tickets, boarding passes, agendas).^[2]
^[4]

Troubleshooting Steps:

- **Review Personnel Costs:** Double-check the calculation of hourly rates for every individual. Verify that only eligible salary components are included and that the calculation method is consistent.
- **Verify Cost Categories:** Cross-reference your cost classifications with the Horizon Europe Model Grant Agreement to ensure everything is categorized correctly.
- **Audit Timesheets:** Compare timesheet data with payroll and leave records to identify and correct any inconsistencies.
- **Recalculate Indirect Costs:** Ensure the 25% flat rate is applied only to the eligible direct cost base, excluding subcontracting and financial support to third parties.^[3]
- **Compile Documentation:** Gather all necessary supporting documents for each declared cost. If any are missing, take immediate steps to locate or reconstruct them if possible.
- **Use the Adjustment Function:** If you find errors in a previously submitted report, use the "add adjustment" button in the Financial Statement for the next reporting period to correct the

amount.[5]

Issue: Managing Currency Fluctuations in a Multi-Partner Project.

Q2: Our international collaboration involves multiple currencies, and exchange rate fluctuations are impacting our budget. How can we manage this?

A2: Currency risk is a significant challenge in international projects.[6] Here's how you can proactively manage it:

- **Budgeting:** When preparing your budget, use the spot rate (the exchange rate at the time of budget preparation).[6] For more volatile currencies, consider using an average exchange rate from the previous 6-12 months, if the sponsor allows.[6] It's also wise to include a contingency amount in your budget specifically for currency fluctuations, if permitted by the funding agency.[6]
- **Regular Monitoring:** Exchange rates can change throughout the project lifecycle.[6] Monitor them frequently to anticipate the impact of significant fluctuations on your budget.
- **Hedging Strategies:** For larger projects, you might consider financial instruments to mitigate risk:
 - **Forward Contracts:** These allow you to lock in an exchange rate for a future transaction, which can reduce uncertainty.[7][8]
 - **Currency Swaps:** This involves exchanging principal and interest payments in different currencies with another party.[9]
- **Natural Hedging:** If possible, try to align revenues and expenses in the same foreign currency. For example, if you receive funding in Euros, try to pay for project expenses in Euros where feasible.[7][9]
- **Diversification:** Spreading your operations and funding sources across multiple currencies can help reduce the risk associated with any single currency's volatility.[7][9]

Troubleshooting Steps:

- **Analyze Current Exposure:** Identify all budget line items that are subject to currency fluctuations.
- **Review Sponsor Guidelines:** Check your grant agreement for any specific rules or restrictions on managing currency exchange.
- **Consult with your Finance Office:** Discuss the possibility of using hedging instruments like forward contracts if the financial risk is substantial.
- **Communicate with Partners:** Be transparent with your international partners about the challenges of currency fluctuations and work together to find solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions about financial reporting in international research collaborations.

Q3: How do we properly document in-kind contributions from an international partner?

A3: Documenting in-kind (non-cash) contributions is crucial for accurate financial reporting and demonstrating cost-sharing.

- **Valuation:** The contribution should be valued at its fair market value, which is the price you would have paid for the goods or services on the open market.[\[10\]](#)[\[11\]](#)
- **Documentation:** Maintain detailed records for each in-kind contribution, including:
 - A description of the goods or services.
 - The basis for determining the fair market value (e.g., price lists, quotes, independent appraisals).[\[12\]](#)
 - The name and contact information of the donor.
 - Documentation of when the contribution was received and used.
- **Reporting:** In your financial reports, in-kind contributions are typically recorded as both revenue and an expense, resulting in a net-zero effect on your cash balance.[\[10\]](#) Always

check your funding agency's specific guidelines for reporting in-kind contributions.

Q4: What are the key considerations for indirect cost recovery in a multi-partner international grant?

A4: Indirect costs, or overhead, are real costs associated with conducting research.^[3] For multi-partner grants, the allocation of these costs can be complex.

- **Negotiated Rates:** Each collaborating institution typically has its own federally negotiated indirect cost rate. These rates can vary significantly.
- **Funder Policies:** Funding agencies may have their own caps on indirect cost recovery. For example, some foundations may limit indirect costs to 10% or 15%.^[13]^[14]
- **Allocation Methods:** It's important to have a clear and consistent method for allocating indirect costs. This should be documented in a cost allocation plan.^[15] Common bases for allocation include direct labor hours or total direct costs.^[16]
- **Subawards:** When issuing a subaward to a partner, the prime institution may receive a small administrative fee on the subaward amount, while the sub-recipient claims their own indirect costs.^[13]

Q5: We are preparing for an audit of our international research project. What are the key areas we should focus on?

A5: Audit readiness is an ongoing process.^[17] Here are some key areas to focus on for an international research project audit:

- **Documentation:** Ensure all financial transactions are supported by clear and complete documentation. This includes invoices, receipts, travel records, and timesheets.^[2]^[4]
- **Internal Controls:** Have a robust system of internal controls to ensure that financial data is accurate and that grant funds are being used appropriately.^[18]
- **Compliance with Funder Requirements:** Be prepared to demonstrate that you have complied with all financial reporting requirements of your funding agency.

- **Subaward Monitoring:** If you have subawards with international partners, you will need to show that you have monitored their financial activities and reporting.
- **Effort Reporting:** Time and effort reporting is a common area of scrutiny. Ensure that your system for tracking employee time on the project is accurate and consistently applied.[\[18\]](#)

Data Presentation

Table 1: Common Errors in Horizon Europe Financial Reporting and Their Frequency (Illustrative)

Error Type	Frequency	Financial Impact
Incorrect Personnel Cost Calculation	High	Can lead to significant cost disallowances.
Misclassification of Costs	Medium	May result in budget reallocations or disallowed costs.
Inaccurate Time and Effort Reporting	High	Can lead to questions about the validity of all personnel costs.
Errors in Indirect Cost Calculation	Medium	Typically results in a reduction of the indirect cost claim.
Lack of Supporting Documentation	High	Can lead to the rejection of individual cost items.

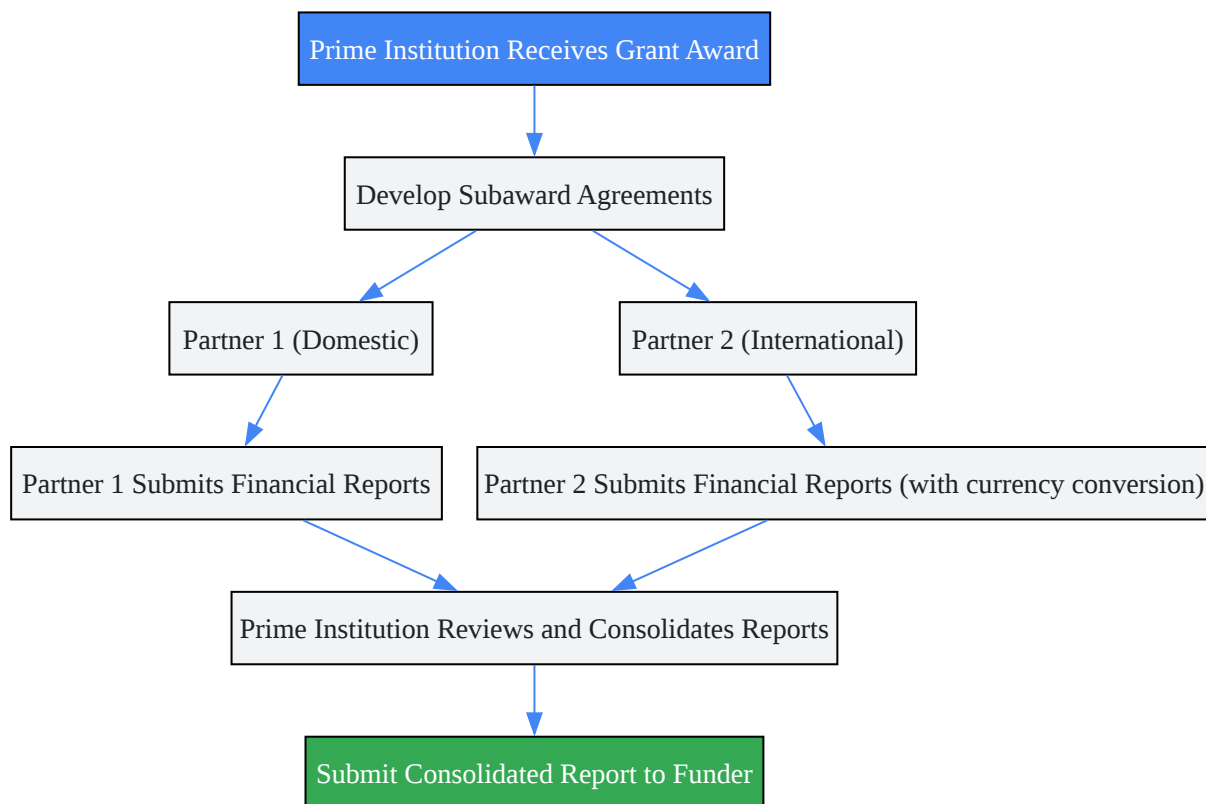
Experimental Protocols (Financial Management Procedures)

Protocol 1: Procedure for Currency Conversion and Reporting

- **Identify Currency of Transaction:** Determine the original currency in which the expense was incurred.

- **Determine Exchange Rate:** Use the exchange rate in effect on the date of the transaction. If this is not feasible, a consistent monthly or quarterly average rate may be used, as permitted by the funder.
- **Document Exchange Rate:** Maintain documentation of the exchange rate used (e.g., a printout from a reputable financial website for that date).
- **Calculate and Record Converted Amount:** Convert the foreign currency amount to the reporting currency (e.g., USD or EUR) and record it in your financial system.
- **Report on Financial Statements:** Clearly indicate the original currency, the exchange rate used, and the converted amount in your financial reports.

Visualizations



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